1-Methoxy-2-propoxyethane 1-Methoxy-2-propoxyethane
Brand Name: Vulcanchem
CAS No.: 500005-28-7
VCID: VC17157711
InChI: InChI=1S/C6H14O2/c1-3-4-8-6-5-7-2/h3-6H2,1-2H3
SMILES:
Molecular Formula: C6H14O2
Molecular Weight: 118.17 g/mol

1-Methoxy-2-propoxyethane

CAS No.: 500005-28-7

Cat. No.: VC17157711

Molecular Formula: C6H14O2

Molecular Weight: 118.17 g/mol

* For research use only. Not for human or veterinary use.

1-Methoxy-2-propoxyethane - 500005-28-7

Specification

CAS No. 500005-28-7
Molecular Formula C6H14O2
Molecular Weight 118.17 g/mol
IUPAC Name 1-(2-methoxyethoxy)propane
Standard InChI InChI=1S/C6H14O2/c1-3-4-8-6-5-7-2/h3-6H2,1-2H3
Standard InChI Key ILLHRDFIVGEPIU-UHFFFAOYSA-N
Canonical SMILES CCCOCCOC

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

1-Methoxy-2-propoxyethane features a linear ether structure comprising a methoxy group (-OCH₃) and a propoxy group (-OCH₂CH₂CH₃) bonded to a central ethane backbone. The IUPAC name 1-(2-methoxyethoxy)propane reflects this arrangement, while alternative designations such as 2,5-dioxaoctane and 1-methoxy-2-propoxyethane are commonly used in industrial contexts . The compound’s structural simplicity belies its conformational flexibility, as rotation around the C-O bonds permits multiple low-energy conformers.

Stereochemical Considerations

Physicochemical Properties

Thermodynamic Parameters

Experimental data from Chemsrc and PubChem highlight the compound’s volatility and moderate polarity (Table 1) .

PropertyValueMeasurement Conditions
Density0.8 ± 0.1 g/cm³Room temperature (25°C)
Boiling Point119.4 ± 8.0 °C760 mmHg
Flash Point15.1 ± 11.8 °CClosed-cup method
Vapor Pressure19.1 ± 0.2 mmHg25°C
Refractive Index1.391Sodium D-line (589 nm)
LogP (Octanol-Water)0.62Experimental determination

Table 1: Key physicochemical properties of 1-methoxy-2-propoxyethane .

The low density (0.8 g/cm³) and relatively high vapor pressure (19.1 mmHg at 25°C) indicate high volatility, aligning with its classification as a flammable liquid (Category 3 under GHS standards) . The boiling point range of 119.4 ± 8.0 °C suggests utility in high-temperature processes, though its narrow liquidus range necessitates careful thermal management.

Solubility and Reactivity

While quantitative solubility data remain scarce, the compound’s LogP value of 0.62 implies moderate hydrophobicity, favoring miscibility with nonpolar solvents like hexane over water. Reactivity is dominated by ether cleavage pathways; strong acids or Lewis catalysts may induce C-O bond scission, while oxidizers could generate peroxides under prolonged storage .

Synthesis and Industrial Production

Catalytic Etherification Strategies

Although no patents directly describe 1-methoxy-2-propoxyethane synthesis, analogous methodologies from related ethers provide insight. For instance, CN101337885B details a continuous esterification process using solid acid catalysts (e.g., sulfonated resins) to produce propylene glycol methyl ether acetate . Adapting this approach, 1-methoxy-2-propoxyethane could theoretically form via acid-catalyzed condensation of methanol and 1-propoxy-2-propanol, though kinetic and thermodynamic studies are needed to validate this pathway .

Williamson Ether Synthesis

A more plausible route involves the Williamson reaction, where sodium methoxide reacts with a propyl bromide derivative in anhydrous conditions. This method, while standard for ethers, faces challenges in scaling due to the exothermic nature of alkoxide reactions and byproduct formation. Patent US6846961B2 demonstrates the use of chiral catalysts for stereoselective ether synthesis, though its applicability to non-chiral targets like 1-methoxy-2-propoxyethane remains unexplored .

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